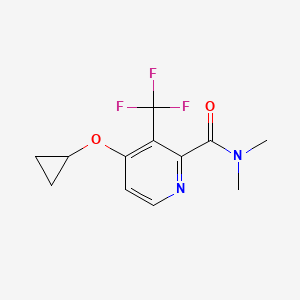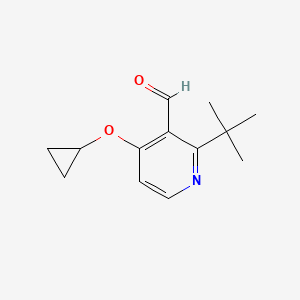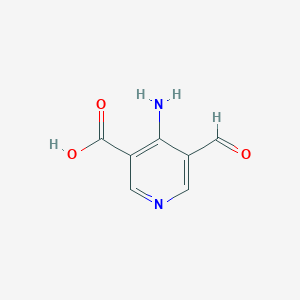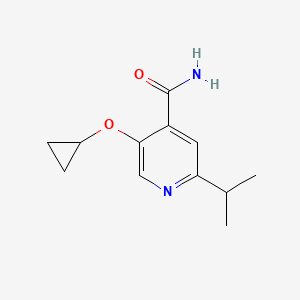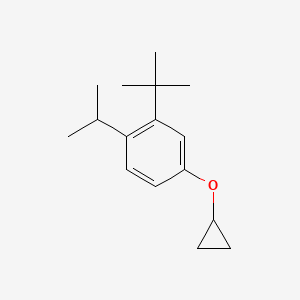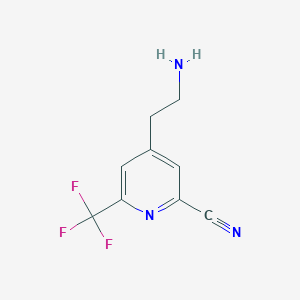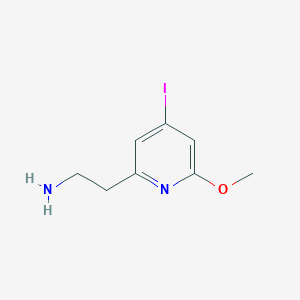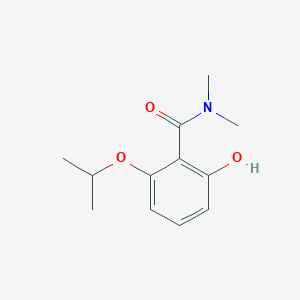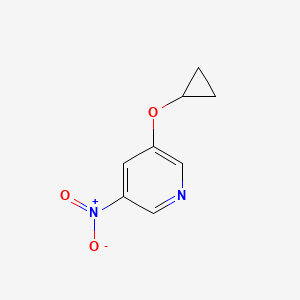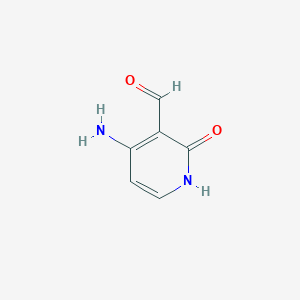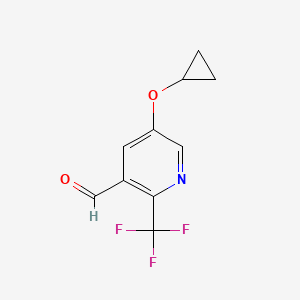
2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group at the second position, a chloromethyl group at the fourth position, and a methoxy group at the sixth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyridine ring.
Chloromethylation: The chloromethyl group is introduced using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzyloxy and methoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted pyridines.
科学的研究の応用
2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-(chloromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved would require detailed study and experimental validation.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-4-methyl-6-methoxypyridine: Similar structure but lacks the chloromethyl group.
2-(Benzyloxy)-4-(chloromethyl)pyridine: Similar structure but lacks the methoxy group.
4-(Chloromethyl)-6-methoxypyridine: Similar structure but lacks the benzyloxy group.
特性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
4-(chloromethyl)-2-methoxy-6-phenylmethoxypyridine |
InChI |
InChI=1S/C14H14ClNO2/c1-17-13-7-12(9-15)8-14(16-13)18-10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
InChIキー |
NFMZDNSWFYNDTP-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)CCl)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


